LyP-2

Tumor Homing Lymphatic Targeting Xenograft Models

Researchers studying tumor lymphatic heterogeneity require targeting ligands with defined specificity. LyP-2 selectively homes to podoplanin-positive lymphatic endothelium in C8161 melanoma and K14-HPV16 cervical carcinoma models, while showing no cross-reactivity with MDA-MB-435 tumors-enabling unambiguous experimental interpretation. • Targets podoplanin (PDPN), a validated regulator of tumor lymphangiogenesis. • LyP-2-functionalized liposomes achieve >2-fold enhanced cellular internalization in SiHa cervical cancer cells. • Supplied as ≥95% pure lyophilized powder with full analytical documentation.

Molecular Formula C37H69N17O12S2
Molecular Weight 1008.2 g/mol
Cat. No. B12403727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyP-2
Molecular FormulaC37H69N17O12S2
Molecular Weight1008.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)N)O
InChIInChI=1S/C37H69N17O12S2/c1-17(28(58)47-14-26(57)49-24(16-68)35(65)66)48-30(60)20(7-3-4-10-38)52-34(64)27(18(2)55)54-32(62)22(9-6-12-46-37(43)44)50-31(61)21(8-5-11-45-36(41)42)51-33(63)23(13-25(40)56)53-29(59)19(39)15-67/h17-24,27,55,67-68H,3-16,38-39H2,1-2H3,(H2,40,56)(H,47,58)(H,48,60)(H,49,57)(H,50,61)(H,51,63)(H,52,64)(H,53,59)(H,54,62)(H,65,66)(H4,41,42,45)(H4,43,44,46)/t17-,18+,19-,20-,21-,22-,23-,24-,27-/m0/s1
InChIKeyQCDJYHWNVUMOBT-DSQOZMABSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LyP-2 Peptide Specifications & Procurement


LyP-2 is a cyclic 9-amino-acid peptide (sequence: CNRRTKAGC) with a molecular weight of 1008.18 g/mol and CAS number 850859-24-4 . It was identified through phage display as a tumor-homing peptide that selectively homes to lymphatic vessels in specific tumor types, including C8161 melanomas and K14-HPV16-induced cervical carcinomas, while showing no homing to MDA-MB-435 breast cancer xenografts [1]. This differential homing profile underscores its utility as a research tool for probing tumor lymphatic biology and for targeted drug delivery applications.

1 Cyclic tumor-homing peptide probe for lymphatic vessel targeting studies
2 Supports C8161 melanoma and K14-HPV16 cervical carcinoma model research
3 Podoplanin-positive lymphatic endothelium targeting context

LyP-2: Why It Cannot Be Substituted


Tumor-homing peptides are not interchangeable due to their distinct receptor specificities and biodistribution profiles. While both LyP-1 (CGNKRTRGC) and LyP-2 target tumor lymphatics, they recognize different molecular markers and exhibit non-overlapping tumor type specificity [1]. LyP-1 binds to the p32/gC1qR receptor and homes to MDA-MB-435 breast cancer xenografts, whereas LyP-2 targets podoplanin-positive lymphatic endothelium in C8161 melanomas and cervical carcinomas but not MDA-MB-435 tumors [2]. This divergence in molecular recognition and tumor-type tropism makes substitution between these peptides scientifically invalid; each peptide provides a distinct targeting window that is critical for accurate experimental design and reproducible results.

Receptor target
LyP-2 targets podoplanin on lymphatic endothelium; LyP-1 binds p32/gC1qR. Receptor specificity may not transfer.
Tumor model
LyP-2 homes to C8161 melanoma and K14-HPV16 cervical carcinoma; LyP-1 homes to MDA-MB-435 xenografts. Tumor-model tropism may differ.
Homing profile
Non-overlapping lymphatic zip-code specificity. Substitution may shift targeting outcome and requires model-specific review.

LyP-2 Differentiation Evidence


Tumor-Type Homing: LyP-2 vs LyP-1

In vivo phage display screening identified LyP-2 as a peptide that selectively homes to tumor lymphatics. When compared to the related peptide LyP-1 (CGNKRTRGC), LyP-2 exhibits a distinct tumor-type homing profile. LyP-1 homes to MDA-MB-435 breast cancer xenografts, whereas LyP-2 homes to C8161 melanomas and K14-HPV16 cervical carcinomas [1]. Quantitative phage binding assays demonstrated that LyP-2 phage displays a >10-fold enrichment in C8161 tumors over insertless phage controls, while LyP-1 phage shows similar enrichment in MDA-MB-435 tumors [2].

Tumor-type homing
Head-to-head
LyP-2: C8161+ / K14-HPV16+ / MDA-MB-435−
LyP-1: MDA-MB-435+ / C8161−
Reported tumor-model homing context
In vivo phage display, murine xenograft models
Tumor Homing Lymphatic Targeting Xenograft Models

Podoplanin vs p32/gC1qR Receptor Binding

LyP-2 and LyP-1 target different molecular receptors. LyP-1 is known to bind p32/gC1qR with high affinity (Kd ~ 1-10 nM) [1]. In contrast, LyP-2 does not bind p32/gC1qR; its receptor is podoplanin, a transmembrane glycoprotein specifically expressed on lymphatic endothelium [2]. In direct binding assays, LyP-2 phage showed no significant binding to immobilized p32 protein, whereas LyP-1 phage exhibited robust, dose-dependent binding [3].

Receptor binding
Head-to-head
LyP-2: no p32/gC1qR binding
LyP-1: Kd ~1–10 nM to p32/gC1qR
Supports receptor-specificity context
Solid-phase binding assay, immobilized p32
Receptor Binding Podoplanin p32/gC1qR

Enhanced Cellular Uptake in Cervical Cancer Cells

Functionalizing liposomes with LyP-2 significantly enhances their uptake by cervical cancer cells. In confocal laser scanning microscopy (CLSM) studies, Lipo@LyP-2 showed substantially higher intracellular fluorescence intensity in SiHa cervical cancer cells (HPV16-positive) compared to non-functionalized liposomes [1]. The study reported that Lipo@LyP-2 exhibited a >2-fold increase in cellular uptake relative to bare liposomes, as quantified by fluorescence intensity measurements [2].

Cellular uptake
Head-to-head
>2-fold increase
Supports targeting-uptake assay context
SiHa cells, confocal microscopy, Lipo@LyP-2 vs bare liposomes
Drug Delivery Liposome Cellular Uptake

Synergistic Cytotoxicity with Cisplatin and Vorinostat

LyP-2 functionalized liposomes co-loaded with cisplatin (CDDP) and vorinostat (SAHA) demonstrated significantly enhanced cytotoxicity against SiHa cervical cancer cells compared to non-functionalized liposomes or free drug combinations. In MTT assays, Lipo@LyP-2/SAHA/CDDP exhibited an IC50 value of 12.5 ± 1.8 μM, whereas bare liposomes loaded with SAHA/CDDP showed an IC50 of 28.3 ± 2.5 μM [1]. This represents a 2.3-fold reduction in IC50, indicating potentiated cytotoxicity attributable to LyP-2-mediated targeting [2].

Cytotoxicity IC50
Head-to-head
12.5 ± 1.8 μM vs 28.3 ± 2.5 μM
Supports cytotoxicity endpoint review
SiHa cells, 72 h MTT, Lipo@LyP-2/SAHA/CDDP vs bare liposomes
Cytotoxicity Synergism Drug Combination

LyP-2 Peptide Applications


Lymphatic Vessel Imaging & Biomarker Discovery

LyP-2's selective homing to C8161 melanoma and K14-HPV16 cervical carcinoma lymphatics makes it an ideal probe for imaging lymphatic vessel architecture and identifying podoplanin-positive lymphatic biomarkers in these specific tumor types [1]. Its non-overlapping tropism relative to LyP-1 allows for comparative studies of lymphatic heterogeneity across different cancer models [2].

Targeted Chemotherapy Delivery to HPV16+ Cervical Cancer

Functionalization of liposomes or nanoparticles with LyP-2 enhances uptake in HPV16-positive cervical cancer cells, as demonstrated by >2-fold increased cellular internalization in SiHa cells [1]. This targeting strategy can be exploited to improve the therapeutic index of encapsulated drugs like cisplatin and vorinostat, reducing off-target toxicity [2].

Podoplanin Signaling in Tumor Lymphangiogenesis

LyP-2 targets podoplanin, a key regulator of lymphatic vessel formation and tumor lymphangiogenesis [1]. Researchers can employ LyP-2 as a molecular tool to probe podoplanin function, assess its expression in tumor-associated lymphatics, and evaluate podoplanin-targeted therapies in preclinical models of melanoma and cervical cancer [2].

Lymphatic-Targeted Nanomedicines for Melanoma

The selective homing of LyP-2 to lymphatic vessels in C8161 melanomas positions it as a valuable targeting ligand for nanocarriers designed to treat metastatic melanoma. Preclinical studies show that LyP-2-functionalized liposomes improve payload delivery to lymphatic-rich tumor regions, potentially enhancing efficacy against lymph node metastases [1].

Application
Selection Property
Validation Focus
Lymphatic vessel imaging and biomarker studies
Tumor-model lymphatic homing specificity
Podoplanin-positive vessel localization in melanoma and cervical carcinoma models
Targeted payload delivery research in HPV16+ cervical cancer models
LyP-2-functionalized carrier uptake enhancement
Cellular internalization and payload delivery endpoint review
Podoplanin signaling and tumor lymphangiogenesis studies
Podoplanin-targeting probe context
Lymphatic vessel formation and podoplanin expression endpoint monitoring
Lymphatic-targeted nanocarrier research for melanoma models
Lymphatic-homing ligand for nanocarrier functionalization
Lymphatic-rich tumor region accumulation and model-response interpretation
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